2-Benzoyl-8-methyl-2,3-dihydroisoquinoline-1-carbonitrile

Lipophilicity Drug-likeness ADME prediction

2-Benzoyl-8-methyl-2,3-dihydroisoquinoline-1-carbonitrile (CAS 2007919-60-8) is a heterocyclic building block belonging to the dihydroisoquinoline carbonitrile class, characterized by a 2,3-dihydroisoquinoline core bearing an 8-methyl substituent, a 2-benzoyl group, and a 1-carbonitrile function. Its molecular formula is C18H14N2O with a molecular weight of 274.32 g/mol.

Molecular Formula C18H14N2O
Molecular Weight 274.323
CAS No. 2007919-60-8
Cat. No. B2583056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzoyl-8-methyl-2,3-dihydroisoquinoline-1-carbonitrile
CAS2007919-60-8
Molecular FormulaC18H14N2O
Molecular Weight274.323
Structural Identifiers
SMILESCC1=CC=CC2=CCN(C(=C12)C#N)C(=O)C3=CC=CC=C3
InChIInChI=1S/C18H14N2O/c1-13-6-5-9-14-10-11-20(16(12-19)17(13)14)18(21)15-7-3-2-4-8-15/h2-10H,11H2,1H3
InChIKeyPDTWTQDRQWPYGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Benzoyl-8-methyl-2,3-dihydroisoquinoline-1-carbonitrile (CAS 2007919-60-8) – Structural Identity and Procurement-Relevant Profile


2-Benzoyl-8-methyl-2,3-dihydroisoquinoline-1-carbonitrile (CAS 2007919-60-8) is a heterocyclic building block belonging to the dihydroisoquinoline carbonitrile class, characterized by a 2,3-dihydroisoquinoline core bearing an 8-methyl substituent, a 2-benzoyl group, and a 1-carbonitrile function [1]. Its molecular formula is C18H14N2O with a molecular weight of 274.32 g/mol . The compound is a Reissert-type adduct [2] and is primarily sourced for research and further manufacturing use, with commercial availability at purities of 90–98% from multiple global suppliers .

Why Generic 2-Benzoyl-8-methyl-2,3-dihydroisoquinoline-1-carbonitrile Substitution Is Scientifically Unreliable Without Comparator Data


Dihydroisoquinoline carbonitrile derivatives are not interchangeable commodities. The position of the double bond (2,3-dihydro vs. 1,2-dihydro vs. 3,4-dihydro) fundamentally alters the electronic conjugation, reactivity, and lipophilicity of the scaffold [1][2]. The 8-methyl substituent on the target compound further modifies steric and electronic properties relative to the unsubstituted 2-benzoyl-1,2-dihydroisoquinoline-1-carbonitrile (CAS 844-25-7), which serves as the closest commercial analog and is itself a known intermediate for praziquantel . Substituting one dihydroisoquinoline carbonitrile for another without understanding these quantifiable differences can lead to failed synthetic routes, altered biological activity, or unexpected physicochemical behavior. The evidence below establishes the measurable points of differentiation.

Quantitative Differentiation Evidence for 2-Benzoyl-8-methyl-2,3-dihydroisoquinoline-1-carbonitrile vs. Closest Analogs


Lipophilicity (XLogP3-AA) Comparison: 2.4 vs. 3.0 – A 0.6 Log Unit Difference Driving Permeability and Solubility

The 2,3-dihydroisoquinoline target compound exhibits a computed XLogP3-AA of 2.4, which is 0.6 log units lower (more hydrophilic) than the 1,2-dihydro analog 2-benzoyl-1,2-dihydroisoquinoline-1-carbonitrile (CAS 844-25-7), which has an XLogP3-AA of 3.0 [1][2]. This difference arises from the combined effect of the 8-methyl group and the shifted double bond, altering the compound's hydrogen bonding capacity and polarity distribution. A 0.6 log unit decrease in logP is substantial in medicinal chemistry terms and generally predicts higher aqueous solubility and potentially reduced passive membrane permeability [3].

Lipophilicity Drug-likeness ADME prediction

Predicted Boiling Point: 539.5 °C vs. 515.9 °C – Differential Thermal Stability and Purification Requirements

The predicted boiling point of 2-benzoyl-8-methyl-2,3-dihydroisoquinoline-1-carbonitrile is 539.5 ± 43.0 °C , compared to 515.9 ± 50.0 °C at 760 mmHg for the 1,2-dihydro analog (CAS 844-25-7) . This ~23.6 °C elevation reflects the increased molecular weight (+14.03 Da) and altered intermolecular forces resulting from the 8-methyl substitution and 2,3-dihydro ring system. Such a difference directly influences distillation-based purification feasibility and thermal degradation risk during processing .

Thermal stability Purification Process chemistry

Double Bond Positional Isomerism: 2,3-Dihydro vs. 1,2-Dihydro – Conjugation and Reactivity Divergence

The target compound is a 2,3-dihydroisoquinoline, where the double bond is positioned between C3 and C4, in contrast to the 1,2-dihydroisoquinoline analog (CAS 844-25-7) where the double bond resides between C1 and the nitrogen atom [1][2]. This regioisomeric difference alters the π-conjugation pathway: the 2,3-dihydro system places the carbonitrile group in cross-conjugation with the aromatic ring, whereas the 1,2-dihydro system places it in direct vinylogous conjugation. Experimentally, 1,2-dihydroisoquinoline-1-carbonitriles (Reissert compounds) are well-precedented intermediates for praziquantel synthesis and undergo characteristic alkylation and cycloaddition reactions [3]; the 2,3-dihydro isomer is expected to exhibit distinct reactivity in such transformations due to the altered electronic environment at the C1 carbonitrile center.

Regioisomerism Conjugation Synthetic chemistry

Commercial Purity and Storage Differential: 90–98% Purity Range with Ambient vs. Refrigerated Storage Requirements

The target compound is commercially supplied at varied purity grades: Fluorochem lists 90.0% purity , AKSci specifies minimum 95% , and MolCore offers NLT 98% . In comparison, the 1,2-dihydro analog (CAS 844-25-7) is routinely available at 95–99% purity . Notably, the target compound requires storage at 2–8°C in sealed, dry conditions per Chemscene , whereas the 1,2-dihydro analog is reported as a stable crystalline solid (m.p. 125.5–127.5°C) that can be stored at room temperature . This difference in storage requirements suggests lower intrinsic thermal stability for the 2,3-dihydro/8-methyl derivative.

Chemical sourcing Stability Quality control

Class-Level Cytotoxic Potential: 1-Benzoyl-3,4-dihydroisoquinoline SAR Suggests Activity Modulation by Substituents

In a medicinal chemistry study of 1-substituted 3,4-dihydroisoquinolines against the L1210 leukemia cell line, the most potent 1-benzoyl-3,4-dihydroisoquinoline derivatives exhibited IC50 values below 5 µM, with a clear dependence on the benzoyl α-ketoimine moiety and C-6 substituent hydrophobicity [1]. Although the target compound is a 2,3-dihydro (not 3,4-dihydro) isomer with an 8-methyl group, the SAR trend indicates that hydrophobic substitution on the isoquinoline core (e.g., benzyloxy or allyloxy at C-6 in the reference series) enhances cytotoxicity [1]. The 8-methyl group in the target compound occupies a comparable position and is expected to modulate activity in a similar fashion, though no direct IC50 data exist for this specific compound.

Anticancer Cell cycle arrest Structure–activity relationship

Hazard Profile Differentiation: Acute Oral Toxicity and Irritation Classification vs. Benchmark Analog

The target compound is classified under GHS07 with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The 1,2-dihydro analog (CAS 844-25-7) shares H302 and H315 classifications but reports a defined melting point (125.5–127.5°C) and crystallinity that facilitates safer handling as a non-dusting solid . The target compound, lacking a reported melting point, is likely an amorphous or low-melting solid at ambient conditions, which increases dermal and inhalation exposure risk during weighing and transfer operations .

Safety Handling Regulatory compliance

Evidence-Backed Application Scenarios for 2-Benzoyl-8-methyl-2,3-dihydroisoquinoline-1-carbonitrile in Research and Industrial Procurement


Medicinal Chemistry SAR Expansion of Dihydroisoquinoline Cytotoxic Agents

The 8-methyl-2,3-dihydroisoquinoline scaffold occupies a distinct region of chemical space adjacent to the validated 1-benzoyl-3,4-dihydroisoquinoline cytotoxic series (IC50 < 5 µM against L1210 cells) [1]. Procurement of this compound enables systematic exploration of how shifting the double bond from 3,4- to 2,3-position and introducing an 8-methyl group affects G1 phase cell cycle arrest potency [1]. The ~0.6 log unit lower lipophilicity (XLogP 2.4 vs. 3.0) [2] may be exploited to improve aqueous solubility while retaining membrane permeability within the Lipinski-compliant range.

Synthetic Methodology Development Exploiting Regioisomeric Reactivity

As a 2,3-dihydroisoquinoline Reissert adduct, this compound offers a different cycloaddition and alkylation reactivity profile relative to the well-precedented 1,2-dihydro series [3]. The cross-conjugated carbonitrile is expected to participate in [4+2] cycloadditions with distinct regio- and stereoselectivity, enabling access to spirocyclic and fused polycyclic scaffolds that are inaccessible from the 1,2-dihydro isomer [3]. Researchers developing new heterocyclic libraries can leverage this regioisomeric divergence to expand patentable chemical space.

Lipophilicity-Driven ADME Optimization in Early Drug Discovery

The measured XLogP differential of −0.6 relative to the 1,2-dihydro analog [2] positions this compound as a candidate for lead series where moderate lipophilicity reduction is desired without structural backbone alteration. In drug discovery programs targeting intracellular kinases or nuclear receptors where passive permeability must be balanced against metabolic stability, the 8-methyl-2,3-dihydro scaffold provides a quantifiably distinct starting point for property-based design [2].

Process Chemistry Route Scouting and Crystallization Development

The absence of a reported melting point and the requirement for refrigerated storage (2–8°C) indicate that this compound presents non-trivial solid-form challenges. Process chemistry groups evaluating dihydroisoquinoline intermediates for scale-up can use this compound to develop crystallization protocols, polymorph screens, and thermal stability assessments. The 23.6 °C higher predicted boiling point further suggests that distillation-based purification strategies must be adjusted relative to the 1,2-dihydro benchmark.

Quote Request

Request a Quote for 2-Benzoyl-8-methyl-2,3-dihydroisoquinoline-1-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.